4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a chromeno-thiazole moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and chromenes, are known to have a wide range of biological activities . They are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that thiazoles inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . They are considered the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Biochemical Pathways
Compounds with similar structures, such as thiazoles and chromenes, are known to affect a wide range of biological activities . These include antiglycation, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Result of Action
Compounds with similar structures, such as thiazoles, have been reported to display significant antimicrobial activity .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the chromeno-thiazole core, followed by bromination and subsequent coupling with benzamide.
Chromeno-thiazole Core Formation: The chromeno-thiazole core can be synthesized by reacting 2-aminothiophenol with 3-formylchromone under acidic conditions to form the thiazole ring.
Bromination: The resulting chromeno-thiazole compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Coupling with Benzamide: Finally, the brominated chromeno-thiazole is coupled with benzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chromeno-thiazole moiety can undergo oxidation or reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of oxidized chromeno-thiazole derivatives.
Reduction: Formation of reduced chromeno-thiazole derivatives.
Scientific Research Applications
4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against estrogen receptor-positive breast cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of chromeno-thiazole derivatives in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-butyl-3-thiazol-2-yl)benzamide
- 4-bromo-N-(4-methyl-3-thiazol-2-yl)benzamide
- 4-bromo-N-(4-phenyl-3-thiazol-2-yl)benzamide
Uniqueness
4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is unique due to the presence of the chromeno-thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying the structure-activity relationships of chromeno-thiazole derivatives.
Properties
IUPAC Name |
4-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-11-7-5-10(6-8-11)16(21)20-17-19-15-12-3-1-2-4-13(12)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXCQKXRZTODY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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